sodium;titanium(4+);triphosphate
Description
Overview of Condensed Phosphate (B84403) Chemistry
Condensed phosphates are a class of compounds formed by the condensation of two or more orthophosphate units. This process involves the elimination of water molecules and the formation of P-O-P bonds.
The fundamental unit of all phosphates is the orthophosphate ion (PO₄³⁻). researchgate.net Condensed phosphates are classified based on the number of linked phosphate units. Pyrophosphates, also known as diphosphates, consist of two phosphate units linked by a shared oxygen atom. Triphosphates are composed of three such units. researchgate.netscirp.org While orthophosphates are the simplest form, condensed phosphates like pyrophosphates and triphosphates can form linear chains (polyphosphates) or ring structures (metaphosphates). researchgate.netscirp.org
Condensed phosphates have garnered considerable academic interest due to their diverse properties and applications. acs.orgsemanticscholar.org They are investigated for their potential in various fields, including ceramics, catalysts, adsorbents, and biomaterials. acs.orgwikipedia.org Their ability to form stable complexes with metal ions makes them valuable in numerous chemical processes. rsc.org Furthermore, the study of condensed phosphates has implications for understanding prebiotic phosphorylation reactions, a crucial aspect of the origins of life. acs.org
Role of Titanium in Advanced Inorganic Materials Science
Titanium is a transition metal renowned for its high strength-to-weight ratio, excellent corrosion resistance, and biocompatibility. wikipedia.org In the realm of advanced inorganic materials, titanium and its compounds are integral to the development of high-performance materials. rsc.orgneicorporation.com Titanium's versatile chemistry allows for the formation of a wide array of compounds, from oxides and halides to complex phosphates, which are explored for applications in catalysis, energy storage, and biomedical devices. wikipedia.orgresearchgate.net The unique properties of titanium-based materials make them candidates for innovative applications, including the development of metamaterials with properties not found in nature. rsc.org
Contextualization of Sodium;Titanium(4+);Triphosphate within Advanced Materials Research
Within the broad field of advanced materials, sodium titanium triphosphate has emerged as a compound of interest in two primary research areas. One form, with the chemical formula NaTi₂(PO₄)₃, is recognized for its potential as a high-performance electrode material in sodium-ion batteries. nih.gov This is due to its stable crystal structure and favorable electrochemical properties. nih.gov Another area of research involves the synthesis of titanium phosphates from sodium triphosphate for use as white pigments in cosmetics, with a proposed theoretical formula of Ti₅(P₃O₁₀)₄. acs.orgwikipedia.org This application leverages the low photocatalytic activity of the material. acs.orgwikipedia.org
Properties
CAS No. |
22239-24-3 |
|---|---|
Molecular Formula |
NaO12P3Ti2 |
Molecular Weight |
403.64 g/mol |
IUPAC Name |
sodium;titanium(4+);triphosphate |
InChI |
InChI=1S/Na.3H3O4P.2Ti/c;3*1-5(2,3)4;;/h;3*(H3,1,2,3,4);;/q+1;;;;2*+4/p-9 |
InChI Key |
NFJUJKKYHWUDGP-UHFFFAOYSA-E |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Na+].[Ti+4].[Ti+4] |
Origin of Product |
United States |
Synthesis and Manufacturing Processes
Common Synthesis Routes
Several methods have been developed for the synthesis of sodium titanium triphosphate, particularly for the NaTi₂(PO₄)₃ composition. These include:
Solid-state reaction: This conventional method involves heating a stoichiometric mixture of precursors, such as titanium dioxide (TiO₂), ammonium (B1175870) phosphate (B84403) ((NH₄)₂HPO₄), and a sodium source, at high temperatures.
Hydrothermal synthesis: This technique involves reacting the precursors in an aqueous solution at elevated temperature and pressure in an autoclave. For instance, titanium phosphates for cosmetic use have been prepared by mixing titanium chloride and sodium triphosphate solutions under hydrothermal conditions. acs.orgwikipedia.org
Microwave-assisted synthesis: This is a rapid synthesis method that utilizes microwave energy to heat the reactants. Pure NaTi₂(PO₄)₃ has been synthesized in a short duration by mixing TiO₂, (NH₄)₂HPO₄, and NaH₂PO₄·2H₂O in a microwave oven.
Sol-gel method: This wet-chemical technique involves the formation of a sol (a colloidal suspension of solid particles in a liquid) which then undergoes a transition to a gel (a solid-like network). This method has been employed to produce Na₂VTi(PO₄)₃, a related compound.
Industrial-Scale Production Considerations
Scaling up the synthesis of sodium titanium triphosphate for industrial applications presents several challenges. For battery materials like NaTi₂(PO₄)₃, achieving high purity, homogeneity, and controlled particle size is crucial for optimal electrochemical performance. The cost of raw materials and the energy consumption of high-temperature synthesis methods are also significant factors. For cosmetic applications, ensuring batch-to-batch consistency in properties such as particle size and color is paramount. The hydrothermal method, while effective at the lab scale, may require specialized equipment for large-scale production to maintain uniform heating and pressure.
Detailed Research Findings
Electrochemical Properties and Performance
The electrochemical properties of NaTi₂(PO₄)₃ have been extensively studied, revealing its promise as an anode material for sodium-ion batteries.
| Electrochemical Parameter | Value | Conditions | Reference |
| Initial Discharge Capacity | 131.8 mAh g⁻¹ | For Li₀.₅Na₀.₅Ti₂(PO₄)₃ at C/10 | nih.gov |
| Capacity Retention | 96.7% after 100 cycles | For Ti-doped Na₃V₂(PO₄)₃ at 0.5C | |
| Rate Capability | ~95 mAh g⁻¹ | For Li₀.₅Na₀.₅Ti₂(PO₄)₃ at C/2 | nih.gov |
| Coulombic Efficiency | ~99% after 10 cycles | For Li₀.₅Na₀.₅Ti₂(PO₄)₃ | nih.gov |
The substitution of other elements, such as lithium or vanadium, into the NaTi₂(PO₄)₃ structure has been shown to further enhance its electrochemical performance by improving capacity and rate capability. nih.gov
Ionic Conductivity
The NASICON structure of NaTi₂(PO₄)₃ is inherently conducive to high sodium ion conductivity. The three-dimensional network of channels allows for facile diffusion of Na⁺ ions, which is a critical factor for high-performance battery electrodes. While specific ionic conductivity values for undoped NaTi₂(PO₄)₃ are not always reported, related compounds such as Na₃[Ti₂P₂O₁₀F] have shown conductivities comparable to other NASICON-type materials, on the order of 1.0 × 10⁻⁴ Ω⁻¹ cm⁻¹ at 200°C. semanticscholar.org Doping has also been shown to improve ionic diffusion.
Photocatalytic Activity
For applications in cosmetics, it is desirable for white pigments to have low photocatalytic activity to prevent the decomposition of sebum on the skin. Research on titanium phosphates synthesized from sodium triphosphate has shown that these materials exhibit significantly less photocatalytic activity compared to titanium dioxide (TiO₂), a common white pigment. acs.orgwikipedia.org This makes them a milder and more suitable alternative for cosmetic formulations. acs.org
Applications in Materials Science
Electrode Materials for Sodium-Ion Batteries
The primary application of NaTi₂(PO₄)₃ in materials science is as a negative electrode (anode) for sodium-ion batteries. Its stable framework, which allows for reversible insertion and extraction of sodium ions, coupled with its suitable operating potential, makes it a strong candidate for next-generation energy storage systems. nih.gov Research continues to focus on improving its performance through strategies like doping and carbon coating to enhance electronic conductivity.
Pigments and Coatings
Titanium phosphates derived from sodium triphosphate have been investigated as novel white pigments for the cosmetics industry. acs.orgwikipedia.org Their low photocatalytic activity, good whiteness, and the potential for controlled particle size make them an attractive alternative to conventional pigments like TiO₂. acs.orgwikipedia.org These materials are considered to be mild and have a high affinity for the skin. wikipedia.org
Defect Chemistry and Non Stoichiometry
Impact of Defects on Structural Properties and Ionic Conduction
Point defects can cause localized distortions in the crystal lattice. For example, an oxygen vacancy would alter the coordination environment of the neighboring titanium and phosphorus atoms. rsc.org Density functional theory (DFT) calculations have shown that the introduction of oxygen vacancies in NaTi₂(PO₄)₃ induces partial hole states in the O 2p orbitals and localizes the electronic structures of the neighboring P and Ti atoms. rsc.org This, in turn, leads to a delocalization of the electronic structure of oxygen atoms that bridge these cations, which can have significant effects on the material's electronic properties. rsc.org
In related NASICON compounds, doping with ions of different sizes can cause local tensile or compressive strains in the crystal framework, which can partially reduce monoclinic distortions and affect ionic conductivity. mdpi.com While not directly about intrinsic defects, this illustrates how local structural changes can impact ion transport.
The ionic conductivity of NaTi₂(PO₄)₃ is highly sensitive to the presence and nature of defects. Defects can either enhance or impede the diffusion of sodium ions through the crystal lattice.
The introduction of oxygen vacancies has been demonstrated to be an effective strategy for enhancing Na⁺ diffusion kinetics. rsc.org The unique electronic modulation caused by oxygen vacancies facilitates the sodiation/desodiation process. rsc.org Experimental results have confirmed that NaTi₂(PO₄)₃ with a higher content of oxygen vacancies exhibits a Na⁺ diffusion coefficient that is an order of magnitude higher than the defect-free counterpart. rsc.org
Conversely, certain defects, such as impurity phases that can be considered as extended defects, can block the diffusion pathways for Na⁺ ions, leading to sluggish transport. nih.gov The presence of irregular surface morphologies and associated defects can also lead to faster material degradation and capacity fade, likely by providing active sites for undesirable reactions with the electrolyte. acs.org
Defect Engineering Strategies for Functional Enhancement
Defect engineering, the controlled introduction of defects, is a powerful strategy to enhance the functional properties of NaTi₂(PO₄)₃, particularly its electronic and ionic conductivity.
One of the most explored strategies is the creation of oxygen vacancies. By carefully controlling the synthesis conditions, such as annealing in an inert atmosphere, oxygen vacancies can be introduced into the NaTi₂(PO₄)₃ structure. rsc.orgresearchgate.net This has been shown to significantly improve the material's rate capability and cycling stability in sodium-ion batteries. rsc.org
Another effective approach is through doping, which involves substituting some of the original atoms in the crystal lattice with other elements. This can be considered a form of controlled defect introduction. For example, fluorine doping of NaTi₂(PO₄)₃ has been shown to enhance both ionic and electronic conductivity, leading to superior high-rate electrochemical performance and a very long cycle life. nih.gov Density functional theory calculations have confirmed that F-doping enhances the intrinsic ionic/electronic conductivity of the material. nih.gov Similarly, doping with niobium (Nb⁵⁺) has been investigated as a way to improve the electrochemical performance of NaTi₂(PO₄)₃. researchgate.net
Coating the NaTi₂(PO₄)₃ particles with a conductive material like carbon is another strategy that addresses the material's inherently low electronic conductivity. mdpi.comresearchgate.net While not an intrinsic defect of the crystal lattice itself, the interface created by the coating is a form of an extrinsic defect that is crucial for performance. Some methods, like using polydopamine as a precursor for the carbon coating, can also lead to nitrogen-doping of the carbon layer, which further enhances electronic conductivity. acs.org
The table below summarizes some of the defect engineering strategies employed for NaTi₂(PO₄)₃:
| Strategy | Type of Defect Introduced | Effect on Properties | Reference |
| High-Temperature Annealing in Inert Atmosphere | Oxygen Vacancies (V••O) | Enhances Na⁺ diffusion kinetics and electronic conductivity. | rsc.org |
| Fluorine Doping | Anion Substitution (F'O) | Increases ionic and electronic conductivity, improves rate performance and cycle life. | nih.gov |
| Niobium Doping | Cation Substitution (e.g., Nb•Ti) | Improves electrochemical performance. | researchgate.net |
| Carbon Coating | Surface Modification/Interface Creation | Significantly improves electronic conductivity. | mdpi.comresearchgate.net |
| Nitrogen-Doped Carbon Coating | Surface Modification with Doped Carbon | Further enhances electronic conductivity of the coating. | acs.org |
Phase Transitions and Stability
Thermal Stability of Sodium Triphosphate and Related Titanium Phosphates
The thermal behavior of sodium triphosphate (Na₅P₃O₁₀) and titanium phosphates reveals complex transformations upon heating. Sodium tripolyphosphate itself is known to exist in two anhydrous crystalline forms, the high-temperature phase (Form-I) and the low-temperature phase (Form-II), in addition to a hydrated form (Na₅P₃O₁₀·6H₂O). icm.edu.pl The transition from Form-II to Form-I typically occurs at temperatures ranging from 400°C to 550°C. icm.edu.pl
In the context of titanium phosphates synthesized using sodium triphosphate, thermal analysis provides insights into their composition and stability. For instance, titanium phosphates prepared via a hydrothermal process using titanium chloride and sodium triphosphate solution are often amorphous to a certain degree. scirp.orgsemanticscholar.org Thermogravimetric analysis (TG) of these materials shows weight loss upon heating, which is attributed to the loss of water and hydroxide (B78521) anions. scirp.orgsemanticscholar.org Specifically, weight losses at 600°C have been observed to increase with longer hydrothermal treatment times, suggesting a greater incorporation of water or hydroxyl groups into the material's structure. scirp.orgsemanticscholar.org
Differential thermal analysis (DTA) of these hydrothermally synthesized titanium phosphates reveals endothermic peaks around 70°C and 110°C, corresponding to the volatilization of adsorbed and crystalline water. semanticscholar.org Exothermic peaks at higher temperatures, such as 550°C and 590°C, are associated with phase transitions and the crystallization of phases like TiO₂. scirp.orgsemanticscholar.org The appearance of new exothermic peaks at different temperatures after hydrothermal treatment indicates that the treatment process alters the pathways of these thermal transformations. semanticscholar.org
Solid-Solid Phase Transitions in Sodium Triphosphate (Na₅P₃O₁₀ Form-II to Form-I)
The polymorphic transformation between Form-II and Form-I of anhydrous sodium tripolyphosphate is a key aspect of its solid-state chemistry. icm.edu.pl This transition is influenced by factors such as temperature, heating rate, and the presence of impurities. researchgate.netresearchgate.net
Characterization of Transition Temperatures
The transition from the low-temperature Form-II to the high-temperature Form-I is generally reported to occur in the range of 450°C to 550°C. icm.edu.plresearchgate.net X-ray diffraction studies confirm that calcination of sodium phosphates at temperatures between 350°C and 450°C yields Form-II STPP. icm.edu.pl As the temperature increases to 500°C, a mixture of both Form-I and Form-II is observed, and by 550°C, the transition to Form-I is complete. icm.edu.pl However, some studies suggest the transformation can begin at lower temperatures, with the presence of impurities like Al³⁺ and Fe³⁺ potentially lowering the transition temperature of Form-II to Form-I. researchgate.net In contrast, for impurity-free STPP, Form-II is stable up to 450°C before transforming to the high-temperature Form-I. researchgate.net
The transition is often not a sharp, instantaneous event but occurs over a temperature range and may not be fully complete even at temperatures above 500°C, resulting in a mixture of both phases. researchgate.net Differential thermal analysis can also be used to identify this transition, with an exothermic effect around 480°C being attributed to the polymorphic transformation from the low-temperature to the high-temperature phase. icm.edu.pl
Structural Changes Associated with Polymorphic Transformations
Both Form-I and Form-II of sodium tripolyphosphate crystallize in the monoclinic system, but they differ in the coordination of the sodium ions. icm.edu.pl The anion structure of Form-I exhibits a higher degree of deformation in the terminal PO₄ groups and a reverse internal symmetry compared to Form-II. icm.edu.pl Specifically, in Form-I, two of the three independent sodium atoms are coordinated by distorted oxygen tetrahedrons, with one located at the center of inversion, while the third sodium atom is surrounded by only four oxygen atoms. In contrast, in the crystallographic structure of Form-II, three sodium atoms are octahedrally coordinated by oxygen atoms. icm.edu.pl These structural differences lead to distinct physicochemical properties for each polymorph. The transformation from Form-II to Form-I involves a rearrangement of the crystal lattice, which can be affected by processing conditions and the presence of other ions. researchgate.netnih.gov
Glass-Crystal Transformation in Vitreous Titanium Phosphates
The transition from an amorphous glassy state to a crystalline solid is a significant phenomenon in certain titanium phosphate (B84403) systems, particularly those with compositions amenable to glass formation.
Investigation of Crystallization Pathways and Intermediate Phases
Vitreous, or glassy, titanium phosphates can be induced to crystallize through thermal treatment. The study of the Na₂O-TiO₂-P₂O₅ system has revealed that glasses can be formed with up to 35 mole% TiO₂. researchgate.net Upon recrystallization of these glasses, a NASICON-type phosphate, Na₅Ti(PO₄)₃, has been identified. researchgate.net The glass-crystal transformation in materials like Na₃MgTi(PO₄)₃ has been investigated using techniques such as DTA, XRD, and Raman spectroscopy. jst.go.jp In the crystalline form of Na₃MgTi(PO₄)₃, which belongs to the NASICON structure (space group R-3c), TiO₆ octahedra are isolated. jst.go.jp In contrast, the corresponding glass structure contains Ti-O-P and Ti-O-Ti linkages, and Mg²⁺ ions act as network modifiers rather than being part of the framework as they are in the crystalline phase. jst.go.jp The crystallization process can lead to the formation of nanocrystalline NASICON-like materials, which are of interest for applications such as sodium-ion batteries. jst.go.jp The characteristic temperatures for these transformations, including the glass transition temperature (Tg), crystallization temperature (Tc), and fusion temperature (Tf), have been found to be in the ranges of 400–500°C for Tg, 440–650°C for Tc, and 780–830°C for Tf for glasses in the Na₂O–Li₂O–CaO–TiO₂–P₂O₅ system. researchgate.net
Stoichiometry and Phase Stability in Sodium Titanium Phosphate Systems
The stoichiometry, or the specific ratio of elements, plays a crucial role in determining the stable phases within sodium titanium phosphate systems. Different ratios of sodium, titanium, and phosphate can lead to the formation of various crystalline structures with distinct properties.
For example, in the Na₂O-TiO₂-P₂O₅ system, the stoichiometry dictates the type of crystalline phase that forms upon cooling from a melt or during solid-state reactions. The well-known NASICON (Na Super-Ionic Conductor) structure, with the general formula Na₁₊ₓZr₂SiₓP₃₋ₓO₁₂, highlights the importance of stoichiometry in creating materials with high ionic conductivity. In the titanium phosphate family, compounds like NaTi₂(PO₄)₃ are recognized as efficient anode materials for aqueous sodium-ion batteries due to their stable NASICON structure. acs.orgresearchgate.net
The synthesis conditions, including the molar ratios of the precursors, directly influence the final product's stoichiometry and, consequently, its phase. For instance, in the hydrothermal synthesis of NaTi₂(PO₄)₃, the molar ratios of NaOH, Ti(OH)₄, and H₃PO₄ are carefully controlled to obtain the desired phase. acs.org Similarly, when preparing titanium phosphates from titanium chloride and sodium triphosphate, the initial Ti/P molar ratio is set based on the theoretical composition of the target compound, such as Ti₅(P₃O₁₀)₄. scirp.org However, the final composition may deviate from the initial ratio, as seen in some hydrothermal preparations where the resulting product contained TiP₃O₉ despite a different starting stoichiometry. semanticscholar.org
Furthermore, doping with other elements can alter the stoichiometry and stabilize different phases or improve properties. For instance, doping NaTi₂(PO₄)₃ with Nb⁵⁺ has been shown to affect its electrochemical and structural characteristics. rsc.org The stoichiometry also influences the phase stability at extreme conditions, as demonstrated in studies of sodium-rich silicates under high pressure, where distinct stoichiometries lead to the formation of new stable high-pressure phases. aps.org
Computational Modeling and Theoretical Studies
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are used to study the dynamic behavior of atoms and ions in NaTi₂(PO₄)₃ over time. These simulations solve Newton's equations of motion for a system of interacting particles, providing insights into processes like ion diffusion and structural evolution. semanticscholar.org
MD simulations have been employed to assess the self-diffusion coefficient of Na⁺ ions in the NASICON structure. digitellinc.com By simulating the movement of thousands of atoms over nanoseconds, researchers can calculate key transport properties. For NaTi₂(PO₄)₃, MD simulations have yielded Na⁺ diffusivities in the range of 10⁻⁸ to 10⁻⁹ cm²/s and an ionic conductivity of approximately 10⁻⁴ S/cm. digitellinc.com These simulations can also be used to study the behavior of the material in different environments, such as in contact with an electrolyte. nih.govresearchgate.net
Integration of Computational and Experimental Data for Comprehensive Understanding
A comprehensive understanding of NaTi₂(PO₄)₃ is best achieved through the integration of computational modeling and experimental data. Theoretical calculations can explain experimental observations at a fundamental level, while experimental results can validate and guide computational models.
For example, experimental techniques like X-ray diffraction and electron microscopy can confirm the crystal structure and morphology predicted by DFT. rsc.org Electrochemical measurements, such as cyclic voltammetry and galvanostatic cycling, provide data on the material's performance as a battery electrode, which can be correlated with calculated diffusion barriers and electronic structures. rsc.orgnih.gov The synergy between theory and experiment is crucial for designing improved materials, such as by predicting the effects of doping or defect engineering, which can then be synthesized and tested in the laboratory. rsc.orgresearchgate.net This integrated approach accelerates the development of NaTi₂(PO₄)₃ for practical applications.
Conclusions and Future Research Directions
Summary of Current Understanding on Sodium;Titanium(4+);Triphosphate
The current understanding of compounds containing sodium, titanium(4+), and phosphate (B84403) groups is centered on materials with significant potential in various technological fields, particularly energy storage and cosmetics. Research has predominantly focused on sodium titanium phosphate (NaTi₂(PO₄)₃), a material with a NASICON (Sodium Superionic Conductor) structure. This framework provides a stable, three-dimensional pathway for sodium ion mobility, making it a promising candidate for anode materials in aqueous sodium-ion batteries. acs.orgrsc.org Key attributes of these materials include high structural stability, moderate operating potential, and excellent sodium ion conductivity. acs.orgrsc.orgacs.org
Synthesis methodologies have been explored to control the particle size, morphology, and purity of sodium titanium phosphate. These methods include hydrothermal synthesis, solid-state reactions, and microwave-assisted synthesis. acs.orgresearchgate.net Hydrothermal methods, for instance, have been shown to produce nanoparticles with controlled crystalline structures and morphologies by varying the reaction time. acs.org One study detailed the preparation of titanium phosphates from titanium chloride and sodium triphosphate via a hydrothermal process, resulting in amorphous materials with low photocatalytic activity, a desirable property for cosmetic applications to prevent sebum decomposition on the skin. scirp.orgsemanticscholar.org The particle size of these phosphate pigments could be controlled to a normal distribution around 2 µm through this method. scirp.orgsemanticscholar.org
The electrochemical behavior of sodium titanium phosphate is characterized by a reversible Ti⁴⁺/Ti³⁺ redox transition, which facilitates the insertion and de-insertion of sodium ions. nih.gov However, challenges such as the hydrogen evolution reaction, electrode dissolution, and the formation of an unstable solid electrolyte interphase (SEI) in aqueous electrolytes can hinder electrochemical performance. rsc.org
Identification of Knowledge Gaps and Remaining Challenges
Despite the progress made, several knowledge gaps and challenges remain in the field of sodium titanium phosphate research. A primary challenge is the limited understanding of the precise nature of the compound "this compound" as a simple salt versus the more complex and well-studied NASICON structures like NaTi₂(PO₄)₃. The majority of research has been on the latter, leaving the synthesis, structure, and properties of a simple triphosphate salt largely unexplored.
For the well-studied NaTi₂(PO₄)₃, significant challenges include:
Interfacial Instability: The interface between the NaTi₂(PO₄)₃ anode and aqueous electrolytes is prone to instability, leading to undesirable side reactions that can degrade performance. rsc.org
Low Electronic Conductivity: The intrinsic electronic conductivity of sodium titanium phosphate is relatively low, which can limit its rate capability in high-power applications. acs.org
Particle Morphology Control: While progress has been made, achieving uniform and optimized particle morphologies to enhance electrochemical performance remains an area of active research. nih.gov
Understanding Degradation Mechanisms: The long-term degradation mechanisms of these materials, especially under various operating conditions, are not yet fully understood. nih.gov
Sluggish Low-Temperature Kinetics: The reaction kinetics of sodium ions can be sluggish at subzero temperatures, which significantly reduces the specific capacity and cycling life of batteries in cold environments. researchgate.netnih.gov
Potential Avenues for Advanced Synthesis and Structural Control
Future research into the synthesis of sodium titanium phosphates should focus on developing more sophisticated and scalable methods to address the current challenges. Potential avenues include:
Advanced Hydrothermal/Solvothermal Techniques: Exploring novel solvent systems and additives in hydrothermal and solvothermal synthesis could provide better control over particle size, morphology, and crystallinity. nih.gov The use of thermodynamic models to predict water activity in different solvent mixtures could be a key tool in this endeavor. nih.gov
Surface Modification and Coating: Applying conductive coatings, such as carbon, onto sodium titanium phosphate particles is a proven strategy to enhance electronic conductivity and improve electrochemical performance. acs.orgacs.org Further research into novel coating materials and techniques could yield even greater improvements.
Doping and Elemental Substitution: Introducing other elements into the NASICON structure could modify its electronic and ionic conductivity, as well as its structural stability. For example, the substitution of aluminum for titanium has been explored in compounds like Sodium Aluminum Titanium Phosphate (Na₁.₃Al₀.₃Ti₁.₇P₃O₁₂). knowde.comneicorporation.com
Template-Assisted Synthesis: Utilizing hard or soft templates during synthesis could enable the creation of complex and hierarchical structures with high surface areas and optimized ion diffusion pathways.
Directions for Enhanced Theoretical Modeling and Characterization Techniques
To deepen the fundamental understanding and accelerate the development of sodium titanium phosphate materials, advanced theoretical modeling and characterization techniques are crucial. Future directions should include:
First-Principles Calculations: Employing density functional theory (DFT) and other first-principles methods can provide insights into the electronic structure, ion diffusion pathways, and surface properties of these materials. researchgate.net The use of models like GGA + U can help in accurately characterizing the electronic structure of titanium. researchgate.net
Molecular Dynamics Simulations: Molecular dynamics simulations can be used to model the dynamic processes of ion transport within the crystal structure and across the electrode-electrolyte interface, helping to elucidate the mechanisms of ion conduction and degradation.
Advanced In-situ/Operando Characterization: Techniques such as in-situ X-ray diffraction (XRD) and transmission electron microscopy (TEM) can provide real-time information about the structural changes that occur during electrochemical cycling. whut.edu.cn This can help in understanding the charge-discharge mechanisms and degradation pathways.
Sophisticated Interfacial Analysis: Advanced surface-sensitive techniques, such as X-ray photoelectron spectroscopy (XPS) and scanning probe microscopy (SPM), are needed to probe the chemical composition and morphology of the solid electrolyte interphase (SEI) and to understand the complex interactions at the electrode-electrolyte interface. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
